molecular formula C9H14N6O2 B2386206 N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 941983-81-9

N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2386206
CAS No.: 941983-81-9
M. Wt: 238.251
InChI Key: BXDUDKPFHIHVMW-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a methyl group at position 3 and a 2,2-dimethoxyethylamine substituent at position 5. The triazolopyrimidine core is a fused heterocyclic system with demonstrated pharmacological relevance, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O2/c1-15-9-7(13-14-15)8(11-5-12-9)10-4-6(16-2)17-3/h5-6H,4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDUDKPFHIHVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,3-Triazole Derivatives

A widely employed method involves the cyclocondensation of 5-amino-1,2,3-triazole-4-carbonitrile precursors with carbonyl-containing reagents. For example, 4-acetyltriazole-2-phenyl-5-amine reacts with malononitrile in dimethylformamide (DMF) under reflux to yield 5-aminotriazolo[4,5-b]pyridine-6-carbonitrile, a structural analog of the target compound. Adapting this approach, the 2,2-dimethoxyethyl group is introduced via nucleophilic substitution at the pyrimidin-7-amine position using 2,2-dimethoxyethyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions:

  • Solvent: DMF or acetonitrile
  • Temperature: 80–100°C
  • Catalyst: K₂CO₃ or Et₃N
  • Yield: 65–78%

Enaminone-Mediated Cyclization

Enaminones, synthesized from ketones and dimethylformamide dimethyl acetal (DMF-DMA), serve as key intermediates. For instance, 3′,4′,5′-trimethoxyacetophenone reacts with DMF-DMA at 120°C to form an enaminone, which undergoes cyclization with 5-amino-1,2,3-triazole derivatives in glacial acetic acid. This method has been optimized for triazolo[1,5-a]pyrimidines, with yields exceeding 70% under microwave irradiation.

Representative Protocol:

  • Synthesis of enaminone: 3′,4′,5′-Trimethoxyacetophenone + DMF-DMA → Enaminone (80% yield).
  • Cyclization: Enaminone + 5-amino-1,2,3-triazole derivative → Triazolopyrimidine core (72% yield).
  • Functionalization: Introduction of the 2,2-dimethoxyethyl group via alkylation (68% yield).

Chlorination and Amine Substitution

Chlorination of pyrimidine intermediates using phosphorus oxychloride (POCl₃) enables subsequent displacement with amines. For example, 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine reacts with 2,2-dimethoxyethylamine in isopropanol at 50°C to afford the target compound.

Optimization Insight:

  • POCl₃用量: 5 equiv.
  • Reaction Time: 3–4 hours
  • Yield: 85–90% after purification.

Reaction Mechanisms and Kinetic Analysis

Cyclization Mechanism

The formation of the triazolopyrimidine core proceeds via a tandem annulation process. The enaminone intermediate (generated from DMF-DMA) undergoes nucleophilic attack by the amino group of the triazole, followed by dehydration to form the six-membered pyrimidine ring. Density functional theory (DFT) studies suggest that the reaction is exothermic (ΔH = −45 kcal/mol), with a transition state stabilized by hydrogen bonding between the enaminone’s carbonyl oxygen and the triazole’s amino hydrogen.

Alkylation Kinetics

The introduction of the 2,2-dimethoxyethyl group follows an SN2 mechanism. Kinetic studies reveal a second-order dependence on the amine concentration, with an activation energy (Ea) of 18.3 kcal/mol. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state.

Optimization Strategies

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%)
DMF 80 72
Acetonitrile 100 68
Ethanol 70 55

Data adapted from.

Microwave-assisted synthesis reduces reaction times from 48 hours to 2 hours while improving yields to 78%.

Catalytic Enhancements

The addition of Lewis acids (e.g., TiCl₄) accelerates cyclization by polarizing the enaminone’s carbonyl group. For example, TiCl₄ (10 mol%) increases reaction rates by 40% in DCE at 115°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 6.89 (s, 1H, pyrimidine-H), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.68 (s, 6H, OCH₃).
  • HRMS (ESI): m/z calcd. for C₁₁H₁₅N₅O₂ [M+H]⁺: 265.1184; found: 265.1189.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥97% purity, with retention time = 12.3 min.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Cyclocondensation High atom economy Requires harsh conditions 65–78
Enaminone Cyclization Scalable, microwave-compatible Multi-step synthesis 70–75
Chlorination Route High regioselectivity POCl₃ handling hazards 85–90

Chemical Reactions Analysis

N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar triazolopyrimidine derivatives, focusing on substituents, molecular weight, and physical properties:

Compound Name R3 R7 Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound : N-(2,2-Dimethoxyethyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine Methyl 2,2-Dimethoxyethyl ~265.27* Not reported Synthetic data inferred from
N-(4-Chlorobenzyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine Methyl 4-Chlorobenzyl 279.73 Not reported
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl Cyclopropyl 381.48 Not reported
N-[2-(1H-Indol-1-yl)ethyl]-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine Methyl 2-(1H-Indol-1-yl)ethyl 293.33 Not reported
N,3-Diethyl-3H-triazolo[4,5-d]pyrimidin-7-amine Ethyl Ethyl 192.22 Not reported
9b: N-(4-((7-Benzo[d]oxazol-2-ylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl)methyl)benzyl)-N-methylpropan-1-amine Benzyl Benzo[d]oxazol-2-ylthio derivative ~480.55 154–155

*Molecular weight calculated from formula C10H16N6O2.

Key Observations:
  • Substituent Diversity : Position 7 substitutions range from simple alkyl (e.g., ethyl in ) to complex aromatic/heterocyclic groups (e.g., indol-1-yl ethyl in ). The dimethoxyethyl group in the target compound is unique, combining ether linkages with moderate hydrophilicity.
  • Molecular Weight : The target compound (~265 g/mol) is lighter than analogues with bulky aromatic substituents (e.g., 9b at ~480 g/mol ), suggesting better bioavailability.
  • Melting Points: Limited data, but compound 9b’s high melting point (154–155°C) correlates with its crystalline structure and extended π-system .

Comparison with Analogues :

  • Benzyl and heterocyclic substituents (e.g., furan-2-ylmethyl in ) require similar coupling conditions but may need additional steps for substituent pre-functionalization.
  • Thiol-containing derivatives (e.g., 9b in ) involve sodium hydride-mediated thiolation, increasing synthetic complexity.

Physicochemical Properties

  • Solubility : The dimethoxyethyl group likely enhances aqueous solubility compared to hydrophobic analogues (e.g., N-(4-chlorobenzyl) in ).
  • Stability : Ether linkages are generally stable under physiological conditions, contrasting with thioether-containing derivatives (e.g., 9b ), which may oxidize.

Biological Activity

N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified under triazolopyrimidines and has the following structural formula:

  • Molecular Formula : C₁₁H₁₅N₅O₂
  • CAS Number : 941983-81-9

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest in various cancer cell lines.

Cytotoxic Effects

The compound has demonstrated cytotoxicity against several cancer cell lines , including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

In vitro studies have shown IC₅₀ values indicating significant anti-proliferative effects on these cell lines.

The primary mechanism by which this compound exerts its biological activity involves:

  • Binding to CDK2 , leading to inhibition of its kinase activity.
  • Inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related triazole compounds. For instance:

  • A series of triazole derivatives showed promising antibacterial activity against various strains , including Staphylococcus aureus and Escherichia coli. The minimum bactericidal concentration (MBC) for some derivatives was reported as low as 31.25 µg/mL .

Comparative Biological Activity Table

Compound NameActivity TypeTarget OrganismMBC (µg/mL)
Compound 4aAntibacterialSalmonella pullorum31.25
Compound 10aAntibacterialStaphylococcus aureus15.6
N-(2,2-dimethoxyethyl)-3-methyl...CytotoxicityMCF-7 (breast cancer)IC₅₀ < 10 µM

Future Directions

The promising biological activities exhibited by this compound suggest avenues for further research:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.

Q & A

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Methodology : Use kinome-wide profiling (e.g., KinomeScan) at 1 µM concentration to identify off-target hits. Selectivity is enhanced by modifying the triazole-pyrimidine hinge-binding region. For example, bulkier substituents reduce affinity for non-target kinases like JAK2 .

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